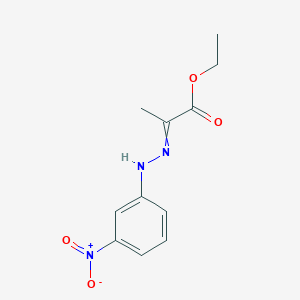
Ethyl pyruvate 3-nitrophenylhydrazone
Cat. No. B8776419
M. Wt: 251.24 g/mol
InChI Key: SXBCOJHYBVQZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08741925B2
Procedure details


(3-Nitro-phenyl)-hydrazine hydrochloride salt (B-4-a) (30.2 g, 0.16 mol) and 2-oxo-propionic acid ethyl ester (22.3 g, 0.19 mol) was dissolved in ethanol (300 mL). The mixture was stirred at room temperature for 4 h. The solvent was evaporated under reduced pressure to give 2-[(3-nitro-phenyl)-hydrazono]-propionic acid ethyl ester, which was used directly in the next step.



Identifiers


|
REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:6]=[C:7]([NH:11][NH2:12])[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3].[CH2:13]([O:15][C:16](=[O:20])[C:17](=O)[CH3:18])[CH3:14]>C(O)C>[CH2:13]([O:15][C:16](=[O:20])[C:17](=[N:12][NH:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=1)[CH3:18])[CH3:14] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.[N+](=O)([O-])C=1C=C(C=CC1)NN
|
|
Name
|
|
|
Quantity
|
22.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C)=O)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C)=NNC1=CC(=CC=C1)[N+](=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
